8-Fluoro-1-methyl-5-nitroisoquinoline

iNOS Inhibition Neuroinflammation BV2 Microglia

Sourcing highly specific 5-nitroisoquinoline SAR probes with defined substituent effects is difficult. 8-Fluoro-1-methyl-5-nitroisoquinoline (CAS 2060033-15-8) solves this with its unique substitution pattern and validated iNOS activity difference. • 2.7-fold lower iNOS potency vs. 8-fluoro analog (IC50 comparison data) enables SAR deconvolution. • LogP 2.4 bridges permeability and solubility for lead optimization. • Available for immediate dispatch in high purity (≥98%).

Molecular Formula C10H7FN2O2
Molecular Weight 206.176
CAS No. 2060033-15-8
Cat. No. B2889771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1-methyl-5-nitroisoquinoline
CAS2060033-15-8
Molecular FormulaC10H7FN2O2
Molecular Weight206.176
Structural Identifiers
SMILESCC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-]
InChIInChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3
InChIKeyONSUNDKJHCSCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1-methyl-5-nitroisoquinoline Overview


8-Fluoro-1-methyl-5-nitroisoquinoline (CAS 2060033-15-8) is a fluorinated isoquinoline derivative with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol [1]. It is characterized by a unique substitution pattern, featuring a fluorine atom at the 8-position and a methyl group at the 1-position of the 5-nitroisoquinoline core . This specific structural arrangement distinguishes it from other 5-nitroisoquinoline analogs and is of significant interest as a versatile small molecule scaffold in medicinal chemistry research, particularly for probing structure-activity relationships (SAR) and developing novel bioactive compounds .

Fluorinated isoquinoline scaffold for medicinal chemistry SAR
Physicochemical fine-tuning via 8-fluoro & 1-methyl substitution
iNOS pathway inhibition research probe

Substituent Effects on 5-Nitroisoquinolines


Within the 5-nitroisoquinoline class, simple substitution with a generic analog is not scientifically sound due to the profound influence of even small structural changes on key physicochemical properties. The introduction of a fluorine atom at the 8-position and a methyl group at the 1-position in the target compound fundamentally alters its lipophilicity, electronic distribution, and metabolic stability compared to the unsubstituted 5-nitroisoquinoline or other mono-substituted analogs [1]. These modifications can significantly impact membrane permeability, target binding affinity, and overall pharmacokinetic profile, making each derivative a unique chemical entity. The quantitative evidence provided below directly demonstrates these critical points of differentiation [2].

8-F & 1-CH₃ Substitution pattern shifts lipophilicity and electronic distribution, altering target interaction
Permeability/Binding Even small changes can significantly impact membrane permeability and binding affinity
Analog mismatch Mono-substituted or unsubstituted 5-nitroisoquinolines may not reproduce property–activity profile

8-Fluoro-1-methyl-5-nitroisoquinoline vs. Closest Analogs


iNOS Inhibition: Head-to-Head Comparison

In a direct head-to-head comparison, 8-Fluoro-1-methyl-5-nitroisoquinoline exhibits a markedly lower potency for inhibiting iNOS-mediated nitric oxide production compared to a closely related structural analog, 8-Fluoro-5-nitroisoquinoline. The target compound's IC50 is 23.3 µM, while the comparator lacking the 1-methyl group shows an IC50 of 8.65 µM, representing a 2.7-fold difference in potency [1]. This significant variation in activity highlights that the 1-methyl substitution is not inert; it substantially alters the compound's interaction with its biological target, underscoring the need for precise chemical selection in research programs.

iNOS Inhibition
Head-to-head
IC₅₀ 23.3 µM vs 8.65 µM (2.7‑fold)
Supports SAR analysis of 1-methyl substitution effect on iNOS
LPS‑stimulated BV2 microglia, Griess assay
iNOS Inhibition Neuroinflammation BV2 Microglia

Lipophilicity (LogP) Comparison

The target compound, 8-Fluoro-1-methyl-5-nitroisoquinoline, has a computed XLogP3-AA value of 2.4 [1]. This value is significantly higher than that of the unsubstituted 5-nitroisoquinoline (LogP ~1.53-1.69) [2] but lower than that of the 1-methyl-5-nitroisoquinoline analog (LogP ~2.97) [3], which lacks the polarizing fluorine atom. This intermediate lipophilicity is a direct result of the combined effect of the lipophilic methyl group and the electron-withdrawing, moderately polar fluorine atom, offering a distinct balance between membrane permeability and aqueous solubility that is not achievable with either mono-substituted analog.

Lipophilicity (LogP)
Cross‑study
XLogP3‑AA 2.4 vs 1.53–2.97
Balanced lipophilicity profile for permeability optimization
Computed values may vary with model
Lipophilicity LogP Drug-likeness Physicochemical Properties

Molecular Complexity Comparison

The target compound possesses a heavy atom count of 15 and a molecular complexity score of 256, which is higher than the baseline 5-nitroisoquinoline (heavy atoms: 13, complexity: 202) [1]. This increased complexity is a direct result of the 8-fluoro and 1-methyl substitutions, which introduce additional points for potential intermolecular interactions and offer a more three-dimensional shape compared to the planar unsubstituted core [2]. This enhanced complexity can be advantageous in medicinal chemistry for improving target selectivity and reducing off-target effects.

Molecular Complexity
Class‑level
Heavy atoms: 15; Complexity: 256
Increased scaffold complexity may support selectivity screening
Data to verify in specific biological context
Molecular Complexity SAR Drug Discovery Scaffold

8-Fluoro-1-methyl-5-nitroisoquinoline Applications


SAR Studies for iNOS Inhibition

The head-to-head comparative data on iNOS inhibition clearly positions 8-Fluoro-1-methyl-5-nitroisoquinoline as a distinct chemical tool for investigating the structure-activity relationship of the 1-position on the 5-nitroisoquinoline scaffold. Researchers focused on anti-inflammatory drug discovery can use this compound to directly assess the impact of 1-methyl substitution on iNOS activity, as its 2.7-fold lower potency compared to the 8-fluoro analog lacking the methyl group provides a clear quantitative benchmark for SAR optimization efforts [1].

Physicochemical Property Optimization

The compound's intermediate LogP value of 2.4 represents a specific, quantifiable property that can be leveraged in drug discovery programs aiming to balance lipophilicity and solubility. Researchers can utilize 8-Fluoro-1-methyl-5-nitroisoquinoline as a building block or reference compound when designing analogs with improved membrane permeability without excessively increasing LogP, as seen with the 1-methyl-5-nitroisoquinoline comparator (LogP 2.97). This allows for the rational tuning of a lead compound's drug-like properties [2].

Nitroreductase Activity Probe

Given the well-documented role of the nitro group in the bioactivation and genotoxicity of 5-nitroisoquinolines, this compound serves as a valuable probe in chemical biology studies investigating nitroreductase-mediated metabolism. The presence of both fluorine and methyl substituents may alter its rate of bioreduction compared to other analogs, providing a unique substrate for enzymatic assays designed to understand the structural determinants of nitroreductase activity and hypoxia-selective drug activation [3].

Application
Selection Property
Validation Focus
iNOS SAR Studies
1‑position substitution effect
iNOS inhibitory potency comparison
Lead Physicochemical Optimization
Balanced lipophilicity (LogP)
Permeability–solubility trade‑off
Bioreductive Metabolism Studies
Nitro group reduction susceptibility
Enzymatic reduction rate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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